Tridecyl Benzoate

Übersicht

Beschreibung

Molecular Structure Analysis

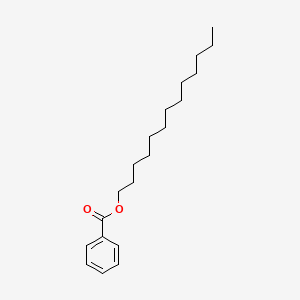

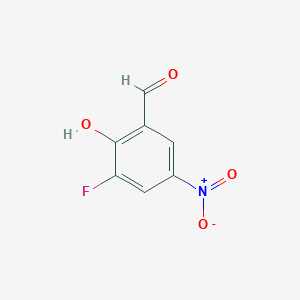

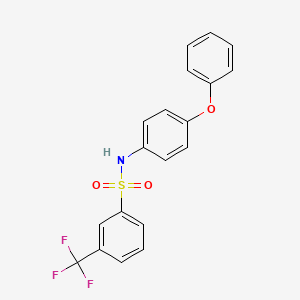

The molecular structure of Tridecyl Benzoate consists of a benzoate group attached to a tridecyl chain . The InChI representation of its structure isInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.5 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 398.3±10.0 °C at 760 mmHg, and a flash point of 168.3±6.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Enhancement in Chemical Reactions

Tridecyl benzoate, specifically its derivatives, have been utilized in chemical reactions. For example, the role of fine carbon particles in the alkaline hydrolysis of tridecyl formate and benzyl benzoate (among others) showed enhancements in reaction rates. This is significant in both solid-liquid and liquid-liquid reactions, where fine carbon particles can increase reaction rates by a factor of 1.2–5 (Janakiraman & Sharma, 1985).

Medical Imaging and Stem Cell Tracking

In the field of medical imaging, derivatives of this compound, such as hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate, have been labeled with copper-64 for use in positron emission tomography (PET) imaging. This application is significant for tracking stem cells in live subjects (Kim et al., 2015).

Analytical Chemistry

This compound and its analogs have applications in analytical chemistry. A study demonstrated the use of tridodecylamine, a compound similar to this compound, as an effective extractant for phenol from wastewater, highlighting its potential in environmental monitoring and remediation (Datta & Uslu, 2014).

Biomedical Research

In biomedical research, derivatives of this compound have been explored. For instance, sodium benzoate, used in pediatric drug formulations, demonstrated its efficacy in improving the palatability and administration of medications (Breitkreutz et al., 2003).

Biochemical Assays

This compound derivatives have also found use in biochemical assays. For example, a benzoate-sensitive membrane electrode made with tridodecylmethylammonium chloride was developed for the detection of cholinesterase in blood serum, indicating its utility in clinical diagnostics and research (Katsu & Kayamoto, 1991).

Safety and Hazards

Wirkmechanismus

Target of Action

Tridecyl Benzoate is a hydrophobic, non-ionic surface active agent . It is used in cosmetics for its ability to reduce the surface tension of water and oil . This suggests that its primary targets are likely the lipid layers of skin cells, where it can interact with both the aqueous and lipid components to modify the surface properties.

Mode of Action

It is known that benzoate esters, such as this compound, can exert toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova . This suggests that this compound may interact with its targets, potentially disrupting their normal function and leading to their death.

Biochemical Pathways

The benzoate degradation process breaks down benzoate in the lower bph pathway . 2-hydroxypenta-2,4-dienoate is subsequently transformed into acetyl-coa and pyruvate by 2-hydroxypenta-2,4-dienoate hydratase (bphe), 4-hydroxy-2-oxovalerate aldolase (bphf), and acetaldehyde dehydrogenase (bphg) .

Pharmacokinetics

General principles of pharmacokinetics suggest that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would impact its bioavailability . For instance, the compound’s hydrophobic nature may influence its absorption and distribution within the body. Its metabolism would likely involve the breakdown of the ester bond to release benzoic acid and tridecanol, which could then undergo further metabolism.

Result of Action

Given its use in cosmetics and its surface-active properties, it may help to improve the texture and feel of the skin by modifying the surface properties of skin cells . In addition, its potential toxicity to parasites and mites suggests it may have antimicrobial properties .

Eigenschaften

IUPAC Name |

tridecyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXPEXIJLNFIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737595 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29376-83-8 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)

![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)